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Compound of Interest

Compound Name: (S)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B073567 Get Quote

For researchers, scientists, and professionals in drug development, the quality and purity of

chemical standards are paramount. This guide provides a comparative analysis of

commercially available (S)-1-(4-Methoxyphenyl)ethanol standards, offering insights into their

analytical profiles. Due to the limited public availability of complete, lot-specific Certificates of

Analysis (CoAs), this guide combines data from supplier specifications and published literature

to present a comprehensive overview. It also includes detailed experimental protocols for

researchers to conduct their own quality assessment.

Comparison of Supplier Specifications
The following table summarizes the publicly available specifications for (S)-1-(4-
Methoxyphenyl)ethanol from various suppliers. It is important to note that these are general

specifications and may not reflect the exact values of a specific lot. Researchers are always

encouraged to request a lot-specific CoA from the supplier before purchase.
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Parameter TCI Chemicals
Thermo
Scientific (Alfa
Aesar)

Sigma-Aldrich
Representative
Literature Data

Product Name

(S)-1-(4-

Methoxyphenyl)e

thanol

1-(4-

Methoxyphenyl)e

thanol, 95%

4-

Methoxypheneth

yl alcohol, 99%

(S)-1-(4-

Methoxy-phenyl)-

ethanol

Purity (by GC) >95.0%[1] ≥94.0% 99% Not specified

Enantiomeric

Excess (ee)
Not specified Not specified Not specified 96.2%

Appearance

Colorless to Light

yellow clear

liquid[1]

Clear colorless to

pale yellow liquid
Solid Colorless oil

Identity (NMR)
Conforms to

structure[1]
Conforms (FTIR) Not specified

1H and 13C

NMR data

available

Refractive Index

(@20°C)
Not specified 1.5300-1.5360 Not specified Not available

Experimental Protocols for Quality Assessment
To ensure the suitability of a chemical standard for its intended application, independent

verification of its quality is crucial. Below are detailed protocols for key analytical techniques.

Chiral High-Performance Liquid Chromatography
(HPLC) for Enantiomeric Excess Determination
This method is adapted from a protocol for a structurally similar compound and should be

optimized for your specific instrumentation and column.

Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-(4-

Methoxyphenyl)ethanol to determine the enantiomeric excess (ee) of the standard.

Instrumentation and Materials:
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HPLC system with a UV detector

Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

HPLC-grade n-hexane

HPLC-grade isopropanol (IPA)

(S)-1-(4-Methoxyphenyl)ethanol standard

Racemic 1-(4-Methoxyphenyl)ethanol (for method development and peak identification)

Procedure:

Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol

(v/v). Degas the mobile phase using sonication or an online degasser.

System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a

flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

Sample Preparation:

Prepare a stock solution of the (S)-1-(4-Methoxyphenyl)ethanol standard in the mobile

phase at a concentration of 1 mg/mL.

Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 25 °C

Detection: UV at 220 nm
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Data Analysis:

Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.

Inject the (S)-1-(4-Methoxyphenyl)ethanol standard.

Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_S -

Area_R) / (Area_S + Area_R)] x 100 where Area_S is the peak area of the (S)-enantiomer

and Area_R is the peak area of the (R)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Purity and Impurity Profiling
Objective: To determine the purity of the (S)-1-(4-Methoxyphenyl)ethanol standard and to

identify any volatile impurities.

Instrumentation and Materials:

GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

High-purity helium as the carrier gas

(S)-1-(4-Methoxyphenyl)ethanol standard

Anhydrous solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

Sample Preparation: Prepare a 1 mg/mL solution of the standard in the chosen solvent.

GC-MS Conditions:

Inlet Temperature: 250 °C

Injection Volume: 1 µL (split mode, e.g., 50:1)

Oven Temperature Program:
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Initial temperature: 70 °C, hold for 2 minutes

Ramp: 10 °C/min to 280 °C

Hold at 280 °C for 5 minutes

Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Mass Range: m/z 40-400

Data Analysis:

Determine the purity by calculating the peak area percentage of the main component

relative to the total area of all peaks.

Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation
Objective: To confirm the chemical structure of (S)-1-(4-Methoxyphenyl)ethanol.

Instrumentation and Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

(S)-1-(4-Methoxyphenyl)ethanol standard

Procedure:
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Sample Preparation: Dissolve approximately 10-20 mg of the standard in ~0.6 mL of CDCl₃

in an NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected chemical shifts (δ) are

approximately: 7.27 (d, 2H), 6.87 (d, 2H), 4.85 (q, 1H), 3.79 (s, 3H), 2.0 (br s, 1H, OH), 1.46

(d, 3H).

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected chemical shifts (δ) are

approximately: 159.1, 138.3, 127.0, 113.9, 70.0, 55.3, 25.1.

Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling

patterns to confirm the structure.

Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
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Chiral HPLC Workflow for Enantiomeric Excess Determination.
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GC-MS Workflow for Purity and Impurity Analysis.
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NMR Workflow for Structural Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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